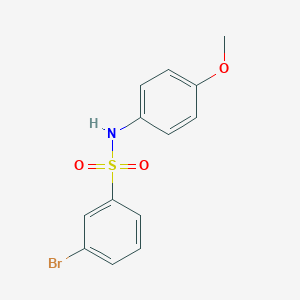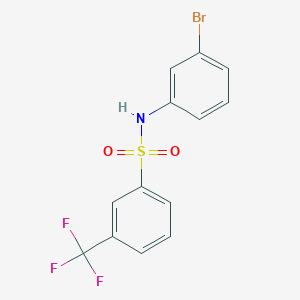![molecular formula C14H18FNO4S B262876 Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonyl-containing piperidine carboxylate family of compounds, which have been shown to have a variety of biological activities. EFPC is of particular interest due to its potential use as a pharmacological tool to study the role of sulfonyl-containing compounds in biological systems.
Mécanisme D'action
The exact mechanism of action of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of sulfonyl-containing enzymes, which are involved in a variety of biological processes.
Biochemical and Physiological Effects:
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a variety of biological activities, making it a potentially useful pharmacological tool. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is investigating its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other biological targets that it may interact with. Finally, research could be conducted to develop more efficient synthesis methods for Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate and related compounds.
Méthodes De Synthèse
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been used in a number of scientific studies to investigate its potential as a pharmacological tool. One study examined the effects of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate on the activity of the sulfonyl-containing enzyme carbonic anhydrase. The results showed that Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate was able to inhibit the activity of this enzyme, suggesting that it may have potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
Propriétés
Nom du produit |
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C14H18FNO4S |
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
ethyl 1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3 |
Clé InChI |
OGYNXGVOBYSISJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
SMILES canonique |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)







![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)